1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a sulfonyl group and a carboxamide group. The presence of the 4-chloro-2,5-dimethylphenyl moiety further enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
The synthesis of 1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the 4-Chloro-2,5-dimethylphenyl Moiety: This step involves the coupling of the 4-chloro-2,5-dimethylphenyl group to the piperidine ring through a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-((4-Chlorophenyl)sulfonyl)piperidine-4-carboxamide: Lacks the dimethyl substitution on the phenyl ring, which may affect its chemical properties and biological activity.
1-((4-Methylphenyl)sulfonyl)piperidine-4-carboxamide: Lacks the chloro substitution, which may influence its reactivity and interactions with molecular targets.
1-((4-Bromophenyl)sulfonyl)piperidine-4-carboxamide: Contains a bromine atom instead of chlorine, which may alter its chemical behavior and biological effects.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-9-8-13(10(2)7-12(9)15)21(19,20)17-5-3-11(4-6-17)14(16)18/h7-8,11H,3-6H2,1-2H3,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZJAJAQIQGDGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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